3-(4-Chlorophenyl)-2-methylbenzoic acid
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Overview
Description
3-(4-Chlorophenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorotoluene with phthalic anhydride, followed by hydrolysis. The reaction typically uses aluminum chloride as a catalyst and occurs under anhydrous conditions. The general reaction scheme is as follows:
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Friedel-Crafts Acylation
Reactants: 4-chlorotoluene, phthalic anhydride
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Conditions: Anhydrous, room temperature
Product: 3-(4-Chlorophenyl)-2-methylphthalic anhydride
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Hydrolysis
Reactants: 3-(4-Chlorophenyl)-2-methylphthalic anhydride, water
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperature
Major Products: 3-(4-Chlorophenyl)-2-carboxybenzoic acid
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, room temperature
Major Products: 3-(4-Chlorophenyl)-2-methylbenzyl alcohol
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Substitution
Reagents: Sodium methoxide (NaOCH3), ammonia (NH3)
Conditions: Solvent (e.g., methanol), elevated temperature
Major Products: 3-(4-Methoxyphenyl)-2-methylbenzoic acid, 3-(4-Aminophenyl)-2-methylbenzoic acid
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar structure but with a propionic acid group instead of a benzoic acid group.
4-(4-Chlorophenyl)benzoic acid: Similar structure but with the chlorine atom at the para position relative to the carboxylic acid group.
3-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness
3-(4-Chlorophenyl)-2-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOANQHIWHOQHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689569 |
Source
|
Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-53-3 |
Source
|
Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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